N-cyclopropyl-1-(p-tolyl)methanesulfonamide

Description

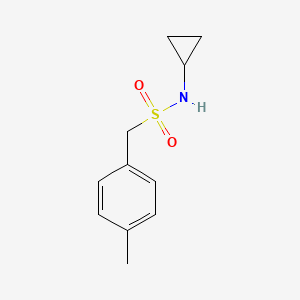

N-Cyclopropyl-1-(p-tolyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a para-tolyl (4-methylphenyl) group and a cyclopropylamine moiety. The compound’s structure features a sulfonamide bridge (-SO₂-NH-) linking a cyclopropyl group to a methylene unit attached to the p-tolyl aromatic ring. The cyclopropyl substituent may confer metabolic stability and optimal steric properties, distinguishing it from bulkier N-substituents like tert-butyl or morpholinoethoxy groups observed in related compounds.

Properties

IUPAC Name |

N-cyclopropyl-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)8-15(13,14)12-11-6-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNSTRGKDFTYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(p-tolyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid (HCl) generated . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(p-tolyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Cancer Therapy Applications

Recent studies have highlighted the potential of N-cyclopropyl-1-(p-tolyl)methanesulfonamide as a promising candidate for cancer treatment. The compound has been investigated for its ability to inhibit specific enzymes associated with tumor growth.

- ENPP1 Inhibition : One notable application is its role as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in tumor progression. Research indicates that derivatives of this compound can activate the STING pathway, leading to enhanced immune responses against tumors. For instance, a related compound demonstrated an IC50 value of 25.0 nM against ENPP1, significantly suppressing tumor growth in mouse models .

- Mechanism of Action : The mechanism involves the activation of the STING pathway, which subsequently induces cytokine production (e.g., IFN-β) that enhances anti-tumor immunity. This suggests that this compound could be developed into a therapeutic agent that not only targets tumors directly but also modulates the immune response to improve treatment outcomes .

Enzyme Modulation

The compound has also been studied for its effects on various enzymes beyond ENPP1, showcasing its versatility in biochemical applications.

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the compound can significantly alter its potency and selectivity towards different enzymes. For example, variations in the cyclopropyl group or the sulfonamide moiety can enhance or diminish inhibitory effects on target enzymes .

- Potential for Drug Development : The insights gained from SAR studies are crucial for designing more effective inhibitors that could be used in drug development pipelines targeting diseases where enzyme modulation is beneficial .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties.

- Nrf2 Activation : The compound's ability to activate the Nrf2 pathway has been explored, which is known to regulate antioxidant responses and protect against oxidative stress-related neuronal damage. This pathway's activation could potentially lead to therapeutic strategies for neurodegenerative diseases .

- Research Implications : Investigating this aspect further could reveal new applications for the compound in treating conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a critical role in pathogenesis .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Effect on Tumor Growth |

|---|---|---|---|

| 18p | ENPP1 | 25.0 | Significant suppression |

| 18e | ENPP1 | 20660 | Diminished activity |

| 18f | ENPP1 | 74.0 | Moderate activity |

Table 2: Neuroprotective Potential of this compound

| Study Focus | Mechanism | Disease Model | Outcome |

|---|---|---|---|

| Nrf2 Activation | Antioxidant response | Neurodegenerative models | Protective effects observed |

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Impact of Aryl Substituents on TNF-α Inhibition

| Compound | Aryl Group | Substituent | Relative Activity | Reference |

|---|---|---|---|---|

| 40a | p-Tolyl | 4-CH₃ | High | |

| 40c | 4-Cl | 4-Cl | Moderate | |

| 40e | 4-OMe | 4-OCH₃ | Low |

The methyl group’s compact size and electron-donating nature enhance π-π stacking and hydrophobic interactions in target binding pockets, making it superior to bulkier or polar substituents.

Impact of N-Substituent Variations

The cyclopropyl group on the sulfonamide nitrogen distinguishes N-cyclopropyl-1-(p-tolyl)methanesulfonamide from analogues with alternative N-substituents:

- tert-Butyl substituents (e.g., in BIRB796 derivatives): While tert-butyl groups improve solubility, they may induce steric clashes in constrained binding sites, reducing efficacy .

- Morpholinoethoxy groups: Enhance water solubility but lack the metabolic stability of cyclopropyl due to susceptibility to oxidative degradation .

Cyclopropyl’s small size and rigidity likely optimize binding pocket occupancy and resistance to enzymatic degradation, contributing to improved pharmacokinetics.

Role of Heterocyclic Moieties

In related urea and pyrazole derivatives, the heterocyclic ring adjacent to the p-tolyl group significantly influences activity:

Biological Activity

N-cyclopropyl-1-(p-tolyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound primarily functions as an inhibitor of specific protein-protein interactions (PPIs) that are crucial in various biological pathways. The compound has been noted for its ability to modulate oxidative stress responses by influencing the Nrf2-Keap1 signaling pathway. This pathway is vital for cellular defense against oxidative damage, which is implicated in multiple diseases, including cancer and neurodegenerative disorders .

Key Interactions

- Nrf2 Activation : The compound promotes the stabilization and activation of Nrf2, leading to increased expression of antioxidant genes. This mechanism helps in counteracting oxidative stress and inflammation .

- Inhibition of Keap1 : By inhibiting the interaction between Keap1 and Nrf2, this compound enhances the cellular concentration of Nrf2, facilitating its translocation to the nucleus where it activates cytoprotective genes .

Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

- Cancer Therapy : Due to its role in modulating oxidative stress and promoting apoptosis in cancer cells, this compound may serve as a potential anticancer agent. Studies have shown that compounds targeting the Nrf2-Keap1 axis can inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .

- Neuroprotection : The activation of Nrf2 has been linked to neuroprotective effects in models of neurodegenerative diseases. By enhancing antioxidant defenses, this compound could potentially mitigate neuronal damage caused by oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Table 1: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-1-(p-tolyl)methanesulfonamide, and how can reaction parameters be optimized?

- Methodology : A common approach involves sulfonylation of p-tolylmethylamine derivatives with methanesulfonyl chloride, followed by cyclopropane ring introduction via nucleophilic substitution or cycloaddition. For example, analogous sulfonamide syntheses (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) use inert solvents like dichloromethane under nitrogen to minimize side reactions . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C for exothermic steps), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl and p-tolyl group integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons at δ 7.2–7.4 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects byproducts .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition points .

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Storage : Store at 0–6°C in amber vials under argon to prevent oxidation and moisture absorption, as recommended for sulfonamide analogs .

Advanced Research Questions

Q. What strategies are effective for designing bioactivity studies targeting sulfonamide-based enzyme inhibition?

- Methodology :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) based on structural analogs .

- Assay Design : Use fluorescence-based inhibition assays (e.g., FITC-labeled substrates) with IC₅₀ determination. Include controls for non-specific binding (e.g., bovine serum albumin) .

- SAR Analysis : Modify p-tolyl or cyclopropyl groups to correlate substituent effects with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 PDB: 3LN1). Focus on sulfonamide moiety interactions with Zn²⁺ or catalytic residues .

- DFT Calculations : Gaussian 16 optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. What experimental approaches resolve contradictions in reaction mechanisms reported for similar sulfonamides?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H vs. N–S bond cleavage) .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates) during synthesis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in solvent selection for sulfonamide synthesis?

- Analysis : Some protocols use dichloromethane , while others recommend THF for polar intermediates. Systematic comparison (e.g., varying solvent polarity and dielectric constant) identifies optimal yields. For example, dichloromethane may favor faster sulfonylation but require lower temperatures to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.